H-Thr-ile-his-cys-lys-trp-arg-glu-lys-pro-leu-met-leu-met-OH
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Overview
Description
The compound “H-Thr-ile-his-cys-lys-trp-arg-glu-lys-pro-leu-met-leu-met-OH” is a peptide composed of the amino acids threonine, isoleucine, histidine, cysteine, lysine, tryptophan, arginine, glutamic acid, lysine, proline, leucine, methionine, leucine, and methionine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as “H-Thr-ile-his-cys-lys-trp-arg-glu-lys-pro-leu-met-leu-met-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis steps, ensuring high purity and yield of the final peptide product. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides.
Chemical Reactions Analysis
Types of Reactions
Peptides like “H-Thr-ile-his-cys-lys-trp-arg-glu-lys-pro-leu-met-leu-met-OH” can undergo various chemical reactions, including:
Oxidation: Cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Mutagenesis reagents like oligonucleotides and DNA polymerases are used for amino acid substitution.
Major Products
The major products of these reactions include peptides with altered disulfide bonds, reduced peptides, and peptides with substituted amino acids, respectively.
Scientific Research Applications
Peptides like “H-Thr-ile-his-cys-lys-trp-arg-glu-lys-pro-leu-met-leu-met-OH” have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide synthesis and folding.
Biology: Serve as substrates for enzymes and receptors in biochemical assays.
Medicine: Potential therapeutic agents for diseases such as cancer and diabetes.
Industry: Utilized in the development of biosensors and diagnostic tools.
Mechanism of Action
The mechanism of action of peptides involves their interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The binding of the peptide to its target can modulate the target’s activity, leading to various biological effects. For example, peptides can inhibit enzyme activity, activate receptors, or block ion channels, depending on their sequence and structure.
Comparison with Similar Compounds
Similar Compounds
H-Thr-ile-his-cys-lys-trp-arg-glu-lys-pro-leu-met-leu-OH: Similar but lacks one methionine residue.
H-Thr-ile-his-cys-lys-trp-arg-glu-lys-pro-leu-met-OH: Similar but lacks two methionine residues.
Uniqueness
The uniqueness of “H-Thr-ile-his-cys-lys-trp-arg-glu-lys-pro-leu-met-leu-met-OH” lies in its specific sequence, which determines its structure and function. The presence of two methionine residues at the C-terminus may confer unique properties, such as increased stability or specific binding affinity to certain targets.
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-(diaminomethylideneamino)butanoyl]amino]-5-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C79H130N22O18S3/c1-10-44(6)64(100-75(115)63(82)45(7)102)76(116)98-59(37-47-39-85-41-88-47)72(112)99-60(40-120)73(113)89-50(20-13-15-28-80)65(105)96-58(36-46-38-87-49-19-12-11-18-48(46)49)71(111)91-52(25-30-86-79(83)84)67(107)90-51(23-24-62(103)104)66(106)93-54(21-14-16-29-81)77(117)101-31-17-22-61(101)74(114)97-57(35-43(4)5)69(109)92-53(26-32-121-8)68(108)95-56(34-42(2)3)70(110)94-55(78(118)119)27-33-122-9/h11-12,18-19,38-39,41-45,50-61,63-64,87,102,120H,10,13-17,20-37,40,80-82H2,1-9H3,(H,85,88)(H,89,113)(H,90,107)(H,91,111)(H,92,109)(H,93,106)(H,94,110)(H,95,108)(H,96,105)(H,97,114)(H,98,116)(H,99,112)(H,100,115)(H,103,104)(H,118,119)(H4,83,84,86)/t44-,45+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,63-,64-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUSAOMTZCWUKF-WCIAGDSVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C(C)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H]([C@@H](C)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C79H130N22O18S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1772.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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